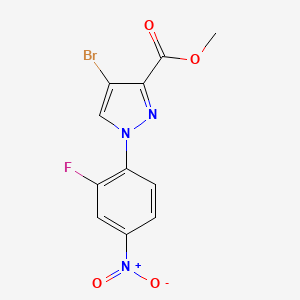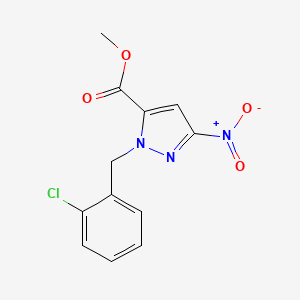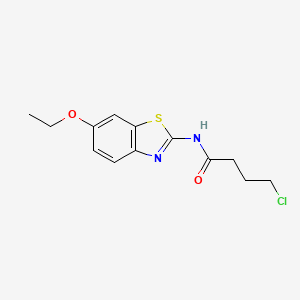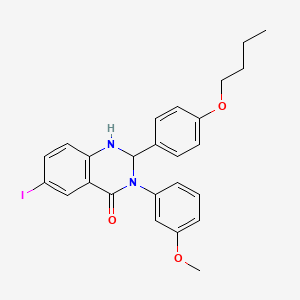![molecular formula C28H28N6O5S B10905805 2,3-dimethoxy-6-[(E)-{2-[({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10905805.png)
2,3-dimethoxy-6-[(E)-{2-[({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-({(E)-2-[2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound that features a triazole ring, a naphthylamino group, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({(E)-2-[2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Naphthylamino Group: This step involves the reaction of the triazole intermediate with a naphthylamine derivative.
Attachment of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Formation of the Benzoic Acid Moiety: The final step involves the coupling of the triazole-naphthylamino intermediate with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the naphthylamino group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce amines.
科学研究应用
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-({(E)-2-[2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)-2,3-DIMETHOXYBENZOIC ACID likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and naphthylamino group may play key roles in binding to these targets, while the benzoic acid moiety could influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOLE: Shares the triazole and naphthylamino groups but lacks the benzoic acid moiety.
2,3-DIMETHOXYBENZOIC ACID: Contains the benzoic acid moiety but lacks the triazole and naphthylamino groups.
NAPHTHYLAMINO DERIVATIVES: Compounds with similar naphthylamino groups but different substituents on the triazole ring.
Uniqueness
The uniqueness of 6-({(E)-2-[2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)-2,3-DIMETHOXYBENZOIC ACID lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the triazole ring and the naphthylamino group, along with the benzoic acid moiety, makes it a versatile compound for various applications.
属性
分子式 |
C28H28N6O5S |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
2,3-dimethoxy-6-[(E)-[[2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C28H28N6O5S/c1-4-14-34-23(16-29-21-11-7-9-18-8-5-6-10-20(18)21)31-33-28(34)40-17-24(35)32-30-15-19-12-13-22(38-2)26(39-3)25(19)27(36)37/h4-13,15,29H,1,14,16-17H2,2-3H3,(H,32,35)(H,36,37)/b30-15+ |
InChI 键 |
FLDLVRFIFDJVRT-FJEPWZHXSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)C(=O)O)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B10905728.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10905733.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10905747.png)
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B10905756.png)
![ethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905763.png)


![1-(2,4-dichlorobenzyl)-N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10905774.png)
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B10905776.png)

![4-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B10905788.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10905796.png)


